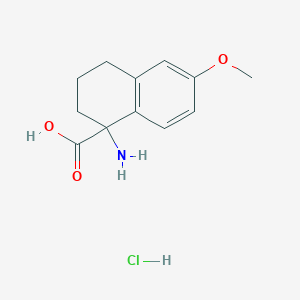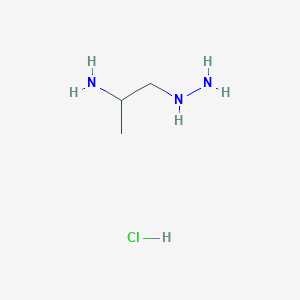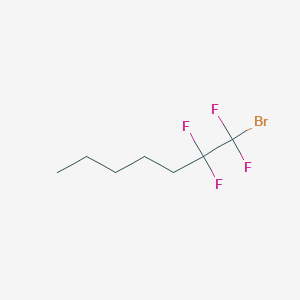
3-Fluoro-1-iodobutane
Overview
Description
3-Fluoro-1-iodobutane is an organohalide compound with the molecular formula C₄H₈FI. It is a member of the alkyl halides family, where a hydrogen atom in an alkane has been replaced by a halogen atom.
Mechanism of Action
Target of Action
1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .
Mode of Action
The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of 1-iodo-3-fluorobutane can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .
Biochemical Pathways
For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.
Pharmacokinetics
Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .
Result of Action
The molecular and cellular effects of 1-iodo-3-fluorobutane’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .
Action Environment
The action, efficacy, and stability of 1-iodo-3-fluorobutane can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .
Biochemical Analysis
Biochemical Properties
1-Iodo-3-fluorobutane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze halogen exchange reactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and the active sites of the enzymes, leading to the formation of new chemical products .
Cellular Effects
1-Iodo-3-fluorobutane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the presence of 1-Iodo-3-fluorobutane in a cellular environment can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Iodo-3-fluorobutane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1-Iodo-3-fluorobutane can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and specific amino acid residues in the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-3-fluorobutane can change over time due to its stability and degradation. Studies have shown that 1-Iodo-3-fluorobutane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Iodo-3-fluorobutane in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Iodo-3-fluorobutane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of 1-Iodo-3-fluorobutane is required to elicit a biological response. At high doses, toxic or adverse effects, such as tissue damage and organ dysfunction, have been reported .
Metabolic Pathways
1-Iodo-3-fluorobutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For example, 1-Iodo-3-fluorobutane can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, 1-Iodo-3-fluorobutane is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, 1-Iodo-3-fluorobutane can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular proteins and enzymes .
Subcellular Localization
The subcellular localization of 1-Iodo-3-fluorobutane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Iodo-3-fluorobutane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can influence the overall cellular response to 1-Iodo-3-fluorobutane .
Preparation Methods
3-Fluoro-1-iodobutane can be synthesized through several methods. One common synthetic route involves the halogen exchange reaction, where 1-chlorobutane is treated with sodium iodide in acetone to produce 1-iodobutane. This is followed by fluorination using a fluorinating agent such as silver fluoride to yield 1-iodo-3-fluorobutane .
Industrial production methods often involve similar halogen exchange reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Fluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under basic conditions, 1-iodo-3-fluorobutane can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with potassium cyanide would yield 3-fluorobutyronitrile .
Scientific Research Applications
3-Fluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Comparison with Similar Compounds
3-Fluoro-1-iodobutane can be compared with other similar compounds such as:
1-Iodobutane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Fluorobutane: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
3-Fluorobutene: An unsaturated analog that can be formed through elimination reactions of 1-iodo-3-fluorobutane.
The presence of both iodine and fluorine atoms in 1-iodo-3-fluorobutane makes it unique, providing a balance of reactivity and stability that is useful in various chemical processes .
Properties
IUPAC Name |
3-fluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-33-8 | |
| Record name | 3-fluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



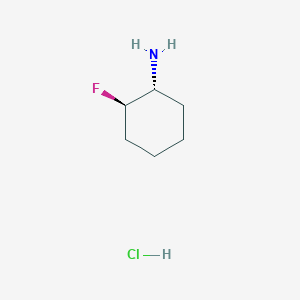
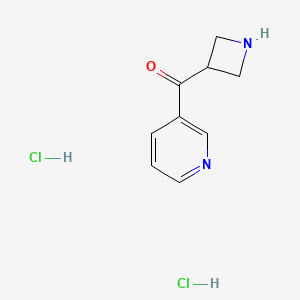
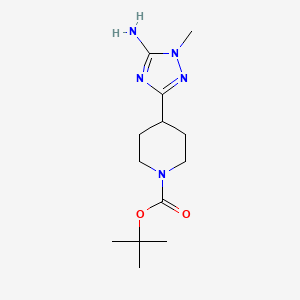
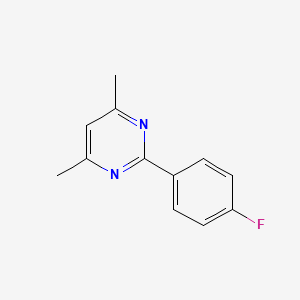
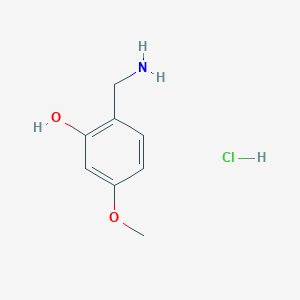
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)
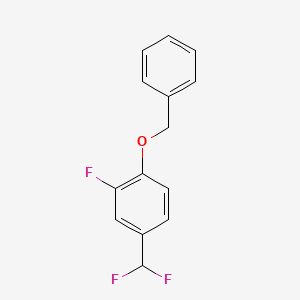

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)
